Hydroxypropylene
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Overview
Description
Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypropylene can be synthesized through several methods:
Hydrolysis of Allyl Chloride: This is the most common industrial method where allyl chloride reacts with sodium hydroxide to produce prop-1-en-1-ol and sodium chloride. [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: This method involves the rearrangement of propylene oxide in the presence of a catalyst such as potassium alum at high temperatures. [ \text{CH}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} ]
Chemical Reactions Analysis
Hydroxypropylene undergoes various chemical reactions, including:
Reduction: It can be reduced to propanol using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Hydroxypropylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .
Comparison with Similar Compounds
Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:
Properties
Molecular Formula |
C3H6O |
---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3 |
InChI Key |
DOKHEARVIDLSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CO |
Related CAS |
28388-89-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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